molecular formula C8H11BrN2 B14032251 3-Bromo-N,N,5-trimethylpyridin-2-amine

3-Bromo-N,N,5-trimethylpyridin-2-amine

Cat. No.: B14032251
M. Wt: 215.09 g/mol
InChI Key: WSAYDEXMNNGJDQ-UHFFFAOYSA-N
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Description

3-Bromo-N,N,5-trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by the presence of a bromine atom, three methyl groups, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N,5-trimethylpyridin-2-amine typically involves the bromination of N,N,5-trimethylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N,5-trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are N-oxides of the original compound.

    Reduction Reactions: Products include reduced derivatives such as piperidine analogs.

Scientific Research Applications

3-Bromo-N,N,5-trimethylpyridin-2-amine is utilized in several scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N,5-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N,5-trimethylpyridin-2-amine: Unique due to the presence of both bromine and multiple methyl groups.

    3-Chloro-N,N,5-trimethylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-N,N,5-trimethylpyridin-2-amine: Contains an iodine atom, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom makes it more reactive in substitution reactions compared to its chloro and iodo counterparts.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-N,N,5-trimethylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-6-4-7(9)8(10-5-6)11(2)3/h4-5H,1-3H3

InChI Key

WSAYDEXMNNGJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N(C)C)Br

Origin of Product

United States

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